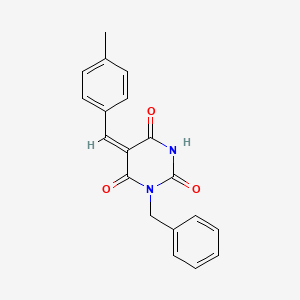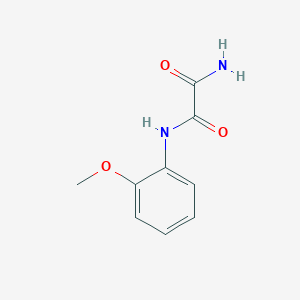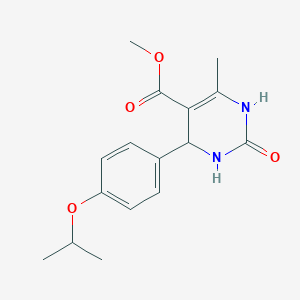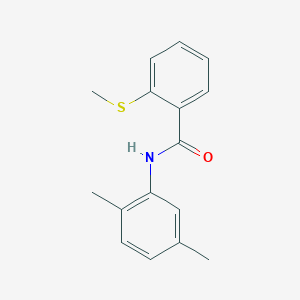
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases, a group of enzymes that play a crucial role in the programmed cell death mechanism. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has low toxicity and does not have any significant adverse effects on biochemical and physiological processes. However, further studies are required to determine the long-term effects of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on human health.
Advantages and Limitations for Lab Experiments
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its good solubility, high thermal stability, and low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for the research on 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the synthesis of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved anti-cancer and anti-inflammatory properties. Another direction is the study of the interaction of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with biological systems to determine its potential use in drug delivery and imaging. Additionally, the use of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the fabrication of other electronic devices, such as solar cells and light-emitting diodes, can be explored.
Synthesis Methods
The synthesis of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, benzaldehyde, and p-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction yields a yellowish solid that is then recrystallized from ethanol to obtain pure 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Scientific Research Applications
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential anti-cancer properties. Studies have shown that 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as an anti-inflammatory agent.
In material science, 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in the fabrication of organic field-effect transistors (OFETs). OFETs are electronic devices that can be used in various applications, including sensors, displays, and memory devices. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in the fabrication of high-performance OFETs due to its good solubility and high thermal stability.
In nanotechnology, 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in the synthesis of gold nanoparticles. Gold nanoparticles have various applications, including drug delivery, imaging, and sensing. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a reducing agent in the synthesis of gold nanoparticles, resulting in the formation of stable and uniform nanoparticles.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-7-9-14(10-8-13)11-16-17(22)20-19(24)21(18(16)23)12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQSGVKNBLVBX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide](/img/structure/B4880749.png)


![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4880790.png)
![2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4880792.png)
![ethyl 4-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4880795.png)


![4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4880837.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)